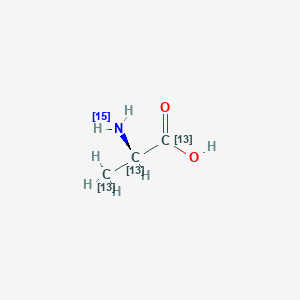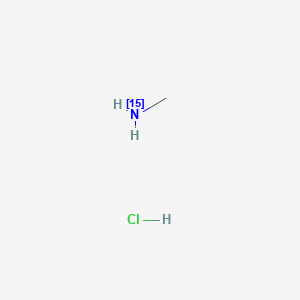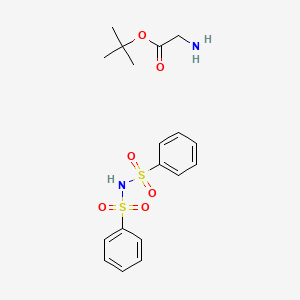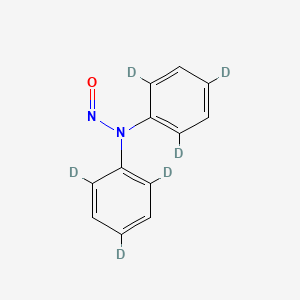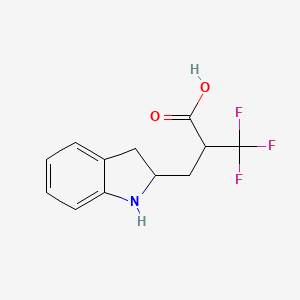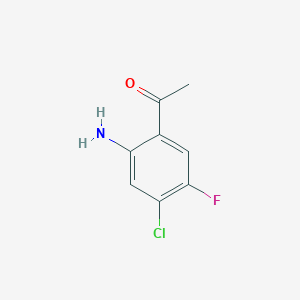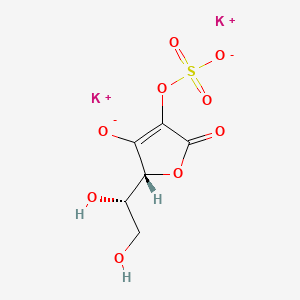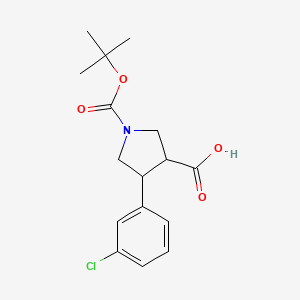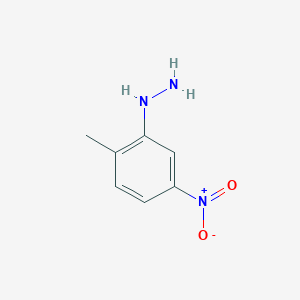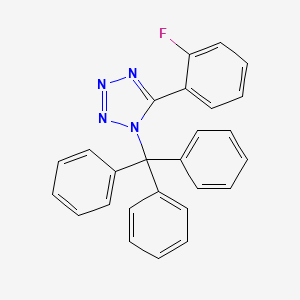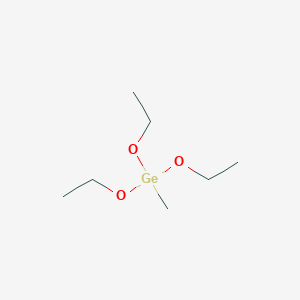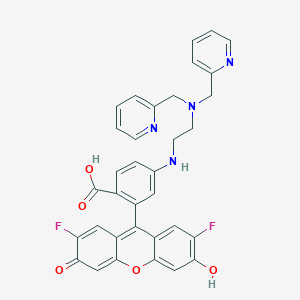
ZnAF-2F
Übersicht
Beschreibung
ZnAF-2F is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a cell-permeable diacetyl derivative of ZnAF-2F, which is hydrolyzed by esterase in the cytosol to yield the metabolite ZnAF-2F, which is retained within the cell .
Molecular Structure Analysis
ZnAF-2F has a molecular formula of C38H30F2N4O7 . It is a fluorescein-based zinc sensor containing the N, N -bis (2-pyridylmethyl)ethylenediamine chelating unit .Chemical Reactions Analysis
ZnAF-2F exhibits almost negligible background fluorescence under physiological conditions (pH 7.4) due to the PET mechanism. Upon addition of Zn2+, the fluorescence intensity is quickly increased up to 60-fold .Physical And Chemical Properties Analysis
ZnAF-2F has a molecular weight of 692.66 . It is suitable for the fluorimetric detection of Zn2+ .Wissenschaftliche Forschungsanwendungen
Application in Biochemistry and Cell Biology
- Summary of the Application : ZnAF-2F is a fluorescent probe used to study and visualize the concentration, distribution, and transport of Zn (ii) ions in real time . It’s designed for high selectivity for zinc in respect to other biological metal ions .
- Methods of Application : ZnAF-2F is used in fluorescence titrations of equimolar Zn (ii)–ZnAF-1 and Zn (ii)–ZnAF-2F solutions with various compounds . The fluorescence intensity quickly increases upon the addition of Zn2+ .
- Results or Outcomes : The results show that the ZnAF sensors, including ZnAF-2F, may co-report cellular metabolites and Zn (ii) ions, leading to misrepresentations of the concentrations and fluxes of biological zinc .
Application in Intracellular Studies
- Summary of the Application : ZnAF-2F DA, a derivative of ZnAF-2F, can permeate through the cell membrane, and is hydrolyzed by esterase in the cytosol to yield ZnAF-2F, which is retained in the cells .
- Methods of Application : ZnAF-2F DA is used to measure the changes of intracellular Zn2+ in cultured cells and hippocampal slices .
- Results or Outcomes : Using ZnAF-2F DA, researchers could measure the changes of intracellular Zn2+ in cultured cells and hippocampal slices .
Application in Dye-Sensitized Solar Cells
- Summary of the Application : ZnAF-2F is a multifunctional dye that can be used in dye-sensitized solar cells . These solar cells are a type of photovoltaic cell that convert sunlight into electricity through the use of a dye that absorbs light and creates an electric charge.
- Methods of Application : The dye, in this case ZnAF-2F, is applied to a semiconductor in a solar cell. The dye absorbs sunlight and generates an electric charge, which is then collected by the semiconductor and used to generate electricity .
Application in Biological Pharmaceuticals and Diagnostic Reagents
- Summary of the Application : ZnAF-2F is used in the field of biological pharmaceuticals and diagnostic reagents . It can help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
- Methods of Application : ZnAF-2F is used as a fluorescent probe in various biological experiments . It is often used in conjunction with other reagents and techniques to study biological processes .
- Results or Outcomes : The use of ZnAF-2F in this field can provide valuable insights into biological processes and contribute to the development of new pharmaceuticals and diagnostic reagents .
Application in Functional Textile Processing
- Summary of the Application : ZnAF-2F can be used in functional textile processing . This involves applying special treatments to textiles to give them functional properties, such as water resistance, stain resistance, or antimicrobial properties .
- Methods of Application : The dye is applied to the fabric during the processing stage. The fabric is then treated with various chemicals to give it the desired functional properties .
- Results or Outcomes : The use of ZnAF-2F in functional textile processing can result in textiles with enhanced properties, such as improved durability, colorfastness, and functionality .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26F2N4O5/c35-27-14-25-31(16-29(27)41)45-32-17-30(42)28(36)15-26(32)33(25)24-13-20(7-8-23(24)34(43)44)39-11-12-40(18-21-5-1-3-9-37-21)19-22-6-2-4-10-38-22/h1-10,13-17,39,41H,11-12,18-19H2,(H,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPADXJLXFKDPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCNC2=CC(=C(C=C2)C(=O)O)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F)CC6=CC=CC=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26F2N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585019 | |
| Record name | 4-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[Bis(pyridin-2-ylmethyl)amino]ethylamino]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
CAS RN |
443302-09-8 | |
| Record name | 4-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



